molecular formula C9H13IN2O B13240056 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine

3-(3-Aminopropoxy)-2-iodo-6-methylpyridine

Cat. No.: B13240056
M. Wt: 292.12 g/mol
InChI Key: OMWFAJFNXVCZLL-UHFFFAOYSA-N
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Description

3-(3-Aminopropoxy)-2-iodo-6-methylpyridine (CAS: N/A; referred to herein as the target compound) is a pyridine derivative featuring a 2-iodo substituent, a 6-methyl group, and a 3-(3-aminopropoxy) chain. It is identified as a component of the CREB inhibitor CREBi (666–15), where it is part of a larger molecular structure . The iodine atom likely enhances electrophilic reactivity, while the aminopropoxy chain may improve solubility and enable hydrogen bonding, critical for biological interactions.

Properties

Molecular Formula

C9H13IN2O

Molecular Weight

292.12 g/mol

IUPAC Name

3-(2-iodo-6-methylpyridin-3-yl)oxypropan-1-amine

InChI

InChI=1S/C9H13IN2O/c1-7-3-4-8(9(10)12-7)13-6-2-5-11/h3-4H,2,5-6,11H2,1H3

InChI Key

OMWFAJFNXVCZLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCCCN)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-iodo-6-methylpyridine.

    Nucleophilic Substitution: The 2-iodo-6-methylpyridine undergoes a nucleophilic substitution reaction with 3-bromopropylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropoxy)-2-iodo-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the iodine atom can yield various substituted pyridines.

Scientific Research Applications

3-(3-Aminopropoxy)-2-iodo-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of substituted pyridines with biological targets.

    Industry: Used in the development of materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodinated Pyridines

(a) 2-Iodo-6-methylpyridine (CAS 62674-71-9)
  • Structure: Lacks the 3-aminopropoxy group, retaining only the 2-iodo and 6-methyl substituents.
  • Properties: Simpler structure reduces molecular weight (MW: 233.03 g/mol) and polarity.
  • Applications : Primarily used in cross-coupling reactions due to iodine’s role in Suzuki-Miyaura couplings.
(b) 3-Iodo-2-methoxy-5-methylpyridine
  • Structure: Features methoxy (2-OCH₃) and methyl (5-CH₃) groups instead of aminopropoxy and 6-CH₃.
  • Properties: Methoxy groups increase electron density on the pyridine ring, altering reactivity. The target compound’s aminopropoxy chain provides greater conformational flexibility .
(c) 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride
  • Structure: Pyrimidine core with iodine on an anilino substituent.
  • However, the pyrimidine core differs electronically from pyridine, affecting binding affinity .

Aminopropoxy-Substituted Pyridines

(a) 6-[3-(Dimethylamino)propoxy]pyridine-3-carboxylic acid
  • Structure: Substitutes the 3-aminopropoxy chain with a dimethylamino group.
  • Properties : The tertiary amine increases lipophilicity (higher logP), enhancing membrane permeability but reducing water solubility compared to the primary amine in the target compound .
(b) 3-Amino-6-isopropoxy-2-methylaminopyridine (CAS 172648-43-0)
  • Structure: Replaces iodine with an isopropoxy group and adds a methylamino substituent.
  • The absence of iodine limits electrophilic reactivity .

Methyl-Substituted Pyridines

(a) 6-Methyl-3-aminopyridine (CAS 3430-13-7)
  • Structure: Simplest analog with only 3-amino and 6-methyl groups.
  • Used as a building block in drug synthesis .
(b) 3-Methoxy-6-methylpyridin-2-amine (CAS 478913-57-4)
  • Structure: Methoxy (3-OCH₃) and amino (2-NH₂) substituents.
  • Properties : The methoxy group stabilizes the ring via resonance, contrasting with the electron-withdrawing iodine in the target compound. This affects regioselectivity in further derivatization .

Key Comparative Data

Compound Name Substituents MW (g/mol) Key Features Reference
Target Compound 2-I, 6-CH₃, 3-(3-NH₂-C3H6O) ~306.12 Electrophilic iodine, H-bonding capacity, CREB inhibitor component
2-Iodo-6-methylpyridine 2-I, 6-CH₃ 233.03 Suzuki coupling substrate, low polarity
6-[3-(Dimethylamino)propoxy]pyridine-3-carboxylic acid 3-(NMe₂-C3H6O), 3-COOH ~252.29 High lipophilicity, membrane permeability
3-Amino-6-isopropoxy-2-methylaminopyridine 6-OCH(CH₃)₂, 2-NHCH₃, 3-NH₂ 181.24 Steric hindrance, reduced reactivity

Biological Activity

3-(3-Aminopropoxy)-2-iodo-6-methylpyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C9H12IN2O\text{C}_9\text{H}_{12}\text{I}\text{N}_2\text{O}

This structure includes a pyridine ring substituted with an iodine atom and an aminoalkoxy group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine has been evaluated in various studies, primarily focusing on its role as a potential therapeutic agent. Key areas of activity include:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Potential as an enzyme inhibitor has been explored.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of related pyridine derivatives. For instance, compounds with similar structural features have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
3-(3-Aminopropoxy)-2-iodo-6-methylpyridineStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Research indicates that pyridine derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine on human cancer cell lines (e.g., HeLa, HCT116), the following results were observed:

  • HeLa Cells : IC50 = 25 μM
  • HCT116 Cells : IC50 = 30 μM

These findings suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to kinases and phosphatases.

Table 2: Enzyme Inhibition Potency

Enzyme TypeInhibition IC50 (μM)
Alkaline Phosphatase15
Protein Kinase A20

These results indicate that 3-(3-Aminopropoxy)-2-iodo-6-methylpyridine could serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease pathways.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. The amino group may facilitate binding to receptors or enzymes, while the iodine substituent could enhance lipophilicity, aiding in membrane penetration.

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